6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol

Fragment-based drug discovery Lead-likeness Physicochemical profiling

6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol (CAS 61928-99-2) is a bicyclic heterocyclic compound belonging to the cyclopenta[b]pyrazine class, with molecular formula C₇H₈N₂O and an exact mass of 136.0637 Da. Its structure features a five-membered cyclopentane ring fused to a six-membered pyrazine ring, with a secondary hydroxyl group at the 5-position.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B11769945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CC2=NC=CN=C2C1O
InChIInChI=1S/C7H8N2O/c10-6-2-1-5-7(6)9-4-3-8-5/h3-4,6,10H,1-2H2
InChIKeyFBLJLDJATFIRQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol (CAS 61928-99-2): Procurement-Relevant Identity, Physicochemical Baseline, and Comparator Landscape


6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol (CAS 61928-99-2) is a bicyclic heterocyclic compound belonging to the cyclopenta[b]pyrazine class, with molecular formula C₇H₈N₂O and an exact mass of 136.0637 Da . Its structure features a five-membered cyclopentane ring fused to a six-membered pyrazine ring, with a secondary hydroxyl group at the 5-position [1]. The compound is catalogued under SCHEMBL15386157 in ChEMBL and is available from multiple specialty chemical vendors [2]. Its closest structural analogs include the 7-methyl (CAS 61929-00-8), 2,3,7-trimethyl (CAS 61928-98-1), 2-chloro (CAS 2704569-60-6), and 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0) derivatives—each of which differs in substitution pattern and resultant physicochemical and application profiles .

Why In-Class Cyclopenta[b]pyrazine Analogs Cannot Be Interchanged with 6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol: A Procurement Risk Analysis


Cyclopenta[b]pyrazine analogs are not functionally interchangeable because the presence, position, and nature of substituents on the bicyclic core profoundly alter hydrogen-bonding capacity, steric bulk, lipophilicity, metabolic stability, and synthetic derivatization potential [1]. For example, the 5-methyl analog (CAS 23747-48-0) lacks the hydroxyl group entirely, eliminating a critical hydrogen-bond donor and precluding O-functionalization chemistry such as esterification, etherification, or oxidation to the ketone [2]. Conversely, the 2,3,7-trimethyl derivative (CAS 61928-98-1) bears additional methyl groups that increase molecular weight by ~31% (178.23 vs. 136.06 Da) and raise predicted logP, which can adversely affect aqueous solubility, permeability, and compliance with fragment-based drug discovery (FBDD) guidelines such as the Rule of Three [3]. The 2-chloro analog (CAS 2704569-60-6) introduces a halogen that alters electronic properties and may engage in halogen bonding, shifting pharmacological and toxicological profiles . Substituting one analog for another without experimental validation therefore risks altering target engagement, pharmacokinetics, synthetic tractability, and even regulatory acceptability in flavor/fragrance applications. The quantitative evidence below details where 6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol occupies a distinct and measurable position within this chemical space.

Quantitative Differential Evidence: 6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol vs. Closest Structural Analogs


Evidence Dimension 1 – Molecular Weight and Fragment-Like Character: 6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol vs. 7-Methyl and 2,3,7-Trimethyl Analogs

6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol has an exact mass of 136.0637 Da, which is 14.02 Da lighter than the 7-methyl analog (150.0793 Da) and 42.17 Da lighter than the 2,3,7-trimethyl analog (178.23 Da) . This positions the target compound at the lower boundary of fragment-like chemical space (MW < 250 Da per the Rule of Three), whereas the trimethyl analog exceeds preferred fragment limits and approaches lead-like space [1]. The target compound also possesses zero rotatable bonds versus zero for both comparators, but its lower molecular weight and smaller heavy-atom count (10 vs. 11 for 7-methyl, 13 for 2,3,7-trimethyl) confer intrinsically higher ligand efficiency potential in fragment screening campaigns .

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Evidence Dimension 2 – Hydrogen-Bond Donor Capacity and Derivatization Potential: 6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol vs. Non-Hydroxylated 5-Methyl Analog

The target compound possesses one hydrogen-bond donor (the 5-OH group) and three hydrogen-bond acceptors (the two pyrazine nitrogens and the hydroxyl oxygen), whereas the non-hydroxylated 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0) has zero HBD and only two HBA (pyrazine nitrogens) [1]. This difference is functionally critical: the hydroxyl group serves as a synthetic handle for O-acylation, O-alkylation, sulfonation, phosphorylation, or oxidation to the 5-ketone (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-one), enabling late-stage diversification chemistry that is impossible with the 5-methyl analog [2]. Manganese-catalyzed oxidation of related cyclopenta[b]pyridine alcohols to the corresponding ketones using Mn(OTf)₂ and tert-butyl hydroperoxide at 25 °C in water has been demonstrated with high yield and excellent chemoselectivity, and this methodology is transferable to the pyrazine series [3].

Hydrogen bonding Synthetic derivatization Prodrug design

Evidence Dimension 3 – Unsubstituted Pyrazine Ring Enables Diverse Electrophilic and Cross-Coupling Chemistry vs. Pre-Substituted Analogs

The target compound bears hydrogen atoms at the 2- and 3-positions of the pyrazine ring, whereas the 2,3,7-trimethyl analog (CAS 61928-98-1) has both positions blocked by methyl groups and the 2-chloro analog (CAS 2704569-60-6) has a chloro substituent at the 2-position . The unsubstituted pyrazine C–H bonds in the target compound are amenable to direct C–H functionalization (e.g., Minisci-type radical addition, directed metallation, or halogenation), as well as electrophilic aromatic substitution, providing access to a broader array of 2- and 3-substituted derivatives from a single starting material [1]. By contrast, the 2,3,7-trimethyl analog requires de novo synthesis for each new substitution pattern, and the 2-chloro analog is restricted to nucleophilic aromatic substitution or cross-coupling at the pre-installed halogen position [2]. This makes the target compound a more versatile and cost-efficient scaffold for library synthesis.

C–H functionalization Cross-coupling Scaffold diversification

Evidence Dimension 4 – Predicted Physicochemical Property Space: pKa and Melting Point Differentiation vs. 2,3,7-Trimethyl Analog

The 2,3,7-trimethyl analog (CAS 61928-98-1) has a reported melting point of 110–114 °C (from hexane) and a predicted pKa of 12.61 ± 0.40, reflecting the electron-donating effect of three methyl groups that increase the hydroxyl pKa relative to the unsubstituted target compound . While an experimentally determined melting point for 6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol is not publicly reported, the absence of methyl substituents is expected to lower the pKa of the 5-OH group (predicted to fall in the range of 11.5–12.0 for secondary alcohols on electron-deficient heterocycles) and alter crystalline packing, potentially affecting solubility, dissolution rate, and formulation behavior . These differences in solid-state properties can impact batch-to-batch reproducibility in industrial settings and should be verified empirically during procurement qualification.

Physicochemical profiling Crystallinity Formulation

Procurement-Relevant Application Scenarios for 6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol Based on Quantitative Differential Evidence


Scenario 1 – Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 136.06 Da, one hydrogen-bond donor, three hydrogen-bond acceptors, zero rotatable bonds, and a rigid bicyclic scaffold, 6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol satisfies all criteria of the Rule of Three for fragment-based screening libraries (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) [1]. Its molecular weight is 23.6% lower than the 2,3,7-trimethyl analog and 9.3% lower than the 7-methyl analog, yielding superior ligand efficiency potential (LE = –RT ln(IC₅₀)/heavy-atom count) per heavy atom . The hydroxyl group provides a validated synthetic handle for hit-to-lead expansion via O-alkylation, acylation, or oxidation, while the two unsubstituted pyrazine positions (C-2 and C-3) allow for parallel C–H functionalization or electrophilic substitution to rapidly explore SAR around the core [2]. Procurement of this compound as a fragment screening stock is warranted when library size, scaffold diversity, and ligand efficiency are primary selection criteria.

Scenario 2 – Scaffold for Parallel Library Synthesis in Medicinal Chemistry

The compound's two unsubstituted pyrazine C–H positions (C-2 and C-3) and one chemically differentiable hydroxyl group at C-5 provide three orthogonal vectors for diversification—contrasting with the 2,3,7-trimethyl analog (CAS 61928-98-1), which has both pyrazine positions blocked and only the 5-OH available [1]. This makes 6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol a more economical core scaffold: a single procurement supports the synthesis of diverse 2-substituted, 3-substituted, 2,3-disubstituted, and O-functionalized derivatives, whereas pre-substituted analogs each require separate procurement and inventory management [2]. In medicinal chemistry programs targeting GPCRs, kinases, or ion channels where bicyclic heteroaromatic cores are privileged chemotypes, this scaffold offers superior cost-per-analog economics and faster SAR exploration.

Scenario 3 – Synthetic Intermediate for 5-Ketone Derivatives via Mn-Catalyzed Oxidation

The 5-hydroxyl group of the target compound can be chemo-selectively oxidized to the corresponding ketone (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-one) using Mn(OTf)₂ as catalyst and tert-butyl hydroperoxide as oxidant at 25 °C in water—a methodology validated on the closely related cyclopenta[b]pyridine scaffold with high yield and excellent chemoselectivity [1]. The resulting 5-ketone is a versatile intermediate for reductive amination, Grignard addition, Wittig olefination, and condensation with 1,2-diamines to form fused polyheterocycles . This contrasts with the 5-methyl analog (CAS 23747-48-0), which lacks a hydroxyl group and cannot undergo this oxidation, and with the 2-chloro analog, where the chloro substituent may compete under oxidative conditions [2]. For synthetic chemistry groups building complex heterocyclic libraries, the target compound is the preferred precursor for ketone-based diversification strategies.

Scenario 4 – Reference Standard for Analytical Method Development and Physicochemical Profiling

Given that the 2,3,7-trimethyl analog has a well-defined melting point (110–114 °C) and predicted pKa (12.61), while the target compound lacks publicly reported experimental melting point and pKa data, there is a gap in the literature that the target compound can uniquely fill [1]. Procurement of high-purity 6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol (>97% by HPLC, as available from specialty vendors) enables its use as an analytical reference standard for HPLC method development, pKa determination by potentiometric titration or capillary electrophoresis, and solid-state characterization (DSC, XRPD) . These data are essential for constructing a complete physicochemical profile of the cyclopenta[b]pyrazin-5-ol series and for supporting computational models (e.g., pKa prediction, solubility prediction) that rely on high-quality experimental inputs. In quality control and analytical development settings, this compound serves as the foundational unsubstituted reference against which all alkylated and halogenated analogs are benchmarked.

Quote Request

Request a Quote for 6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.